Molecular Connectivity Differentiates 5‑((Imidazol‑2‑ylthio)methyl)uracil from Unsubstituted Uracil
5‑((Imidazol‑2‑ylthio)methyl)uracil possesses three hydrogen‑bond donors and four hydrogen‑bond acceptors, whereas unsubstituted uracil has only two donors and two acceptors [REFS‑1]. This increase in H‑bond functionality enables additional intermolecular interactions with biological targets, as evidenced by the binding modes observed in 6‑bridged imidazolyluracil–TP co‑crystal structures where imidazole nitrogen atoms form critical contacts with active‑site residues [REFS‑2].
| Evidence Dimension | Hydrogen-bond donor and acceptor count |
|---|---|
| Target Compound Data | H‑bond donors: 3; H‑bond acceptors: 4 |
| Comparator Or Baseline | Uracil (CAS 66‑22‑8): H‑bond donors: 2; H‑bond acceptors: 2 |
| Quantified Difference | +1 H‑bond donor; +2 H‑bond acceptors |
| Conditions | Computed descriptors (PubChem, Cactvs 3.4.8.18) |
Why This Matters
The additional hydrogen‑bonding capacity directly expands the compound’s potential for target‑specific molecular recognition, a property absent in unsubstituted uracil.
- [1] PubChem. (2025). Compound Summary for CID 146944: Uracil, 5-((imidazol-2-ylthio)methyl)-. National Library of Medicine, National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/146944 View Source
- [2] McNally, V. A., Rajabi, M., Gbaj, A., Stratford, I. J., Edwards, P. N., Douglas, K. T., Bryce, R. A., Jaffar, M., & Freeman, S. (2007). Design, synthesis and enzymatic evaluation of 6‑bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. Journal of Pharmacy and Pharmacology, 59(4), 537–547. doi:10.1211/jpp.59.4.0008 View Source
